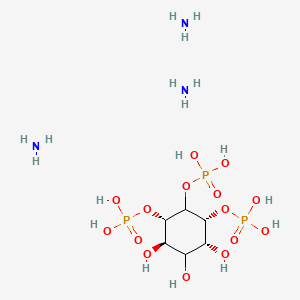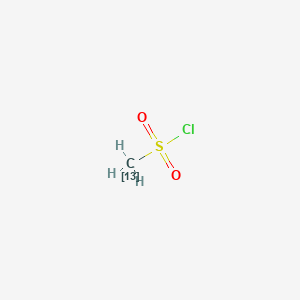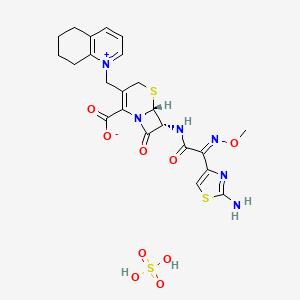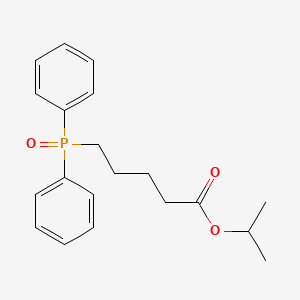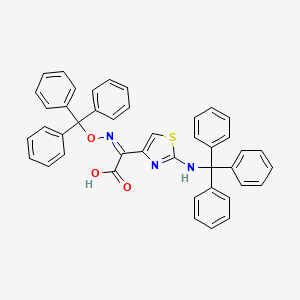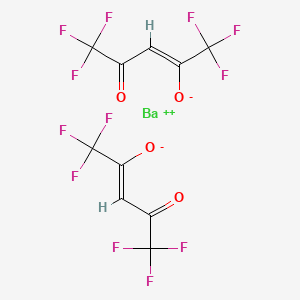
2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of barium complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione involves the formation of volatile barium beta-diketonate polyether adducts. These complexes are prepared and characterized by methods such as X-ray crystallography, NMR spectroscopies, and thermal analysis. The thermal stability of these complexes is significant for their potential applications in metalorganic chemical vapor deposition (MOCVD) processes (Gardiner et al., 1991).
Molecular Structure Analysis
The molecular structure of these barium complexes is characterized by a central Ba^2+ ion coordinated with ligands, such as the hexafluoro-2,4-pentanedionato and polyether ligands. The coordination environment can be as high as ten, contributing to the compound's volatility and stability. Structural analyses reveal diverse coordination geometries, including mononuclear and polynuclear arrangements, highlighting the versatility and complexity of these barium complexes (Motevalli, O’Brien, & Watson, 1996).
Chemical Reactions and Properties
The reactivity and chemical behavior of "2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium" complexes are influenced by their unique molecular structure. These complexes participate in reactions relevant to chemical vapor deposition processes, producing materials such as barium fluoride films. Their volatility and thermal behavior are critical for deposition processes, indicating their potential in materials science and engineering applications (Belot et al., 1997).
Physical Properties Analysis
The physical properties of these complexes, such as melting points, sublimation points, and thermal stability, are closely related to their solid-state structures. The coordination number around the barium atom plays a vital role in determining these properties. Volatility is a significant feature, with certain complexes showing high volatility and thermal stability, making them suitable for MOCVD applications (Gardiner et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic and geometric configuration of the barium complexes. The hexafluoropentanedionato ligands confer unique chemical behaviors on these complexes, facilitating their use in advanced material synthesis through processes like MOCVD. The complexes exhibit specific reactivity patterns, which are crucial for their applications in creating thin films and other materials (Belot et al., 1997).
科学的研究の応用
Surface Chemistry on Silicon : The compound, specifically its hydrogenated form (hfacH), has been explored for its surface chemistry on Si(100)-2x1 surfaces. This research aimed to understand the contamination potential of hfacH in terms of fluorine, carbon, and oxygen during deposition processes involving the hfac ligand. It was found that hfacH interacts in various forms with the silicon surface, with its enolic form being the most stable at cryogenic temperatures. These interactions are crucial in understanding the thermodynamic stability of final products and their behavior during surface annealing (Méndez De Leo, Pirolli, & Teplyakov, 2006).
CO2 Absorption in Ionic Liquids : The basic anion form of 2,4-pentanedionate, including its fluorinated derivatives, has been studied for CO2 absorption in ionic liquids. These ionic liquids, formed with 1-ethyl-3-methylimidazolium and 2,4-pentanedionate or its fluorinated derivatives, showed potential as CO2 chemical absorbents, highlighting the compound's relevance in carbon capture technologies (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).
Luminescence in Europium Complexes : The hexafluoro-2,4-pentanedionate (hfac) ligand, when combined with europium and certain ligands, leads to the formation of complexes with significant luminescence properties. These properties are attributed to the efficient energy transfer from the ligands to the europium ion, proving the compound's utility in creating materials with specific optical properties (Silva, Maeyer, Wang, Nichol, & Zheng, 2007).
Chemical Vapor Deposition (CVD) for Metal Films : The compound has been used in the chemical vapor deposition process for creating thin films of metals like palladium. The fluorinated acetylacetonate ligands, including 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate, provide desirable precursor volatility and facilitate transport in the gas phase, essential for high-quality metal film deposition (Muraoka, Byun, & Zink, 2000).
Unique Extraction Properties : This compound, as a phosphonium-based ionic liquid with a novel anion form (HfAc), exhibits distinctive solvent extraction behavior for certain metal ions from nitric acid medium. Its ability to function effectively in dual solvent systems makes it significant in the field of solvent extraction and purification technology, particularly for the extraction of radioactive elements (Liu, Wang, Lan, & Xu, 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
barium(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXISMDFUAVWSS-PAMPIZDHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2BaF12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-, ion(1-), barium | |
CAS RN |
118131-57-0 |
Source


|
| Record name | 118131-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


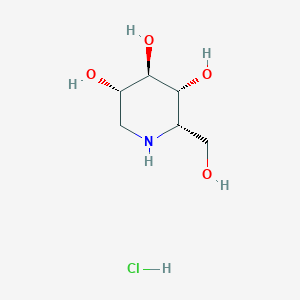
![VIC[mouse reduced]](/img/structure/B1141984.png)
